molecular formula C19H15FO5 B2676871 (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-86-1

(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

カタログ番号: B2676871
CAS番号: 623122-86-1
分子量: 342.322
InChIキー: XQVWQRMRXOICIY-MFOYZWKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a synthetic benzofuran derivative featuring a fluorinated benzylidene substituent and a methyl propanoate ester group. Its structure includes a Z-configured double bond between the benzofuran core and the 2-fluorophenyl ring, which influences its stereoelectronic properties and biological interactions. The molecular formula is C₁₉H₁₅FO₅, with an average mass of 342.32 g/mol and a monoisotopic mass of 342.090352 g/mol .

特性

IUPAC Name

methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVWQRMRXOICIY-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran moiety and a propanoate group. The presence of a fluorine atom in the benzylidene group may enhance the compound's lipophilicity and influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C17H17FO4\text{C}_{17}\text{H}_{17}\text{F}\text{O}_4

Key Features:

  • Benzofuran Moiety: Known for diverse biological activities.
  • Fluorobenzylidene Group: May enhance lipophilicity and biological interactions.
  • Propanoate Group: Contributes to the compound's reactivity.

1. Anti-inflammatory Activity

Research has shown that fluorinated benzofuran derivatives exhibit anti-inflammatory effects. For instance, studies involving fluorinated benzofurans demonstrated inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) in macrophages. The IC50 values for these compounds ranged from 1.1 to 20.5 µM for various inflammatory markers, indicating their potential as anti-inflammatory agents .

2. Anticancer Properties

Compounds with similar structures have been tested for anticancer activity. In vitro studies on colorectal adenocarcinoma cell lines revealed that certain benzofuran derivatives inhibited cell proliferation by approximately 70%. Mechanistically, these compounds induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and promoting DNA fragmentation .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their biological activities:

Compound NameStructureNotable Activity
Benzofuran Derivative AStructure AAntimicrobial
Benzofuran Derivative BStructure BAnticancer
Methyl Ester of Benzofuran CStructure CAntioxidant

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various fluorinated benzofuran derivatives in an air pouch model of inflammation. Compounds significantly reduced the levels of inflammatory cytokines and mediators, indicating their therapeutic potential in treating inflammatory diseases .

Case Study 2: Anticancer Activity
In another study focused on HCT116 colorectal cancer cells, specific fluorinated benzofurans were shown to induce apoptosis and inhibit cell growth significantly. The results suggested that structural modifications, particularly the presence of fluorine and carboxylic acid groups, enhanced anticancer efficacy .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and implied bioactivity based on available

Compound Name Substituent (R) Molecular Formula Mass (g/mol) Key Structural Differences Potential Bioactivity
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 2-fluoro C₁₉H₁₅FO₅ 342.32 2-fluorophenyl substituent; Z-configuration Hypothesized anticancer/antimicrobial roles
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-fluoro C₁₉H₁₅FO₅ 342.32 3-fluorophenyl substituent; Z-configuration Similar to target; possible altered binding
(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid 3-chloro C₁₈H₁₂ClFO₅ 362.74 Chlorine substitution; carboxylic acid (not ester) Enhanced reactivity due to Cl electronegativity
(Z)-2-[(3-methoxyphenyl)methylene]-3-oxo-2,3-dihydrobenzofuran-6-yl propanoate 3-methoxy C₂₀H₁₈O₆ 366.35 Methoxy group; propanoate ester Improved solubility; potential CNS activity
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one 2-methylallyloxy C₂₀H₁₅FO₄ 356.33 Allyloxy substituent; no ester group Altered pharmacokinetics; agrochemical uses

Key Findings:

Fluorine Position (2- vs. Fluorine’s electron-withdrawing effect in the 2-position could reduce electron density in the benzylidene ring, altering reactivity in nucleophilic environments.

Chlorine vs. Fluorine Substitution:

  • The 3-chloro derivative has a higher molecular mass (362.74 vs. 342.32 g/mol) and greater electronegativity, which may improve interactions with cysteine residues in biological targets (e.g., ferroptosis-inducing enzymes ).

Ester vs. Acid Functional Groups:

  • The methyl ester in the target compound likely enhances cell membrane permeability compared to the carboxylic acid analog , though the latter may exhibit stronger hydrogen-bonding capacity.

Methoxy and Allyloxy Modifications:

  • The 3-methoxy derivative shows increased solubility in polar solvents due to the methoxy group, making it more suitable for oral formulations.
  • The allyloxy substituent in introduces a reactive alkene, which could serve as a metabolic liability or a site for further chemical derivatization.

Research Implications and Limitations

  • Bioactivity Data Gaps: While the evidence highlights structural variations, direct bioactivity data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided sources. Comparisons rely on inferred properties from analogs.
  • Synthetic Feasibility: The Z-configuration in these compounds is critical for activity but may pose synthetic challenges due to isomerization risks during purification .
  • Therapeutic Potential: Fluorinated benzofurans are implicated in ferroptosis induction in cancer cells , suggesting the target compound could be explored in oncology screens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for producing (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-fluorobenzaldehyde with a benzofuran precursor under basic conditions (e.g., KOH/EtOH) to form the benzylidene intermediate. Reaction temperature (60–80°C) and time (6–12 hrs) are critical for Z-isomer selectivity .
  • Step 2 : Etherification of the hydroxyl group on the benzofuran core with methyl 2-bromopropanoate in anhydrous DMF, using NaH as a base (0–5°C, 4–6 hrs) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield optimization (50–70%) requires strict anhydrous conditions and inert atmosphere .

Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed, and what analytical techniques are essential for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR coupling constants (JJ) between the benzylidene proton and adjacent groups (e.g., J=1214HzJ = 12–14 \, \text{Hz} for Z-isomer) .
  • NOESY/ROESY : Nuclear Overhauser effects between the fluorophenyl proton and the benzofuran oxygen confirm spatial proximity in the Z-configuration .
  • Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) validates molecular formula (e.g., C20_{20}H16_{16}FO5_5) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how are confounding variables controlled?

  • Methodological Answer :

  • Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50_{50} determination; positive control: dexamethasone). Use DMSO controls (<0.1% v/v) to avoid solvent toxicity .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with normalization to cell count and viability dyes (e.g., trypan blue) .
  • Kinetic Solubility : HPLC-UV quantification in PBS (pH 7.4) to rule out false negatives from poor solubility .

Advanced Research Questions

Q. How does the 2-fluorobenzylidene substituent influence electronic properties and reactivity compared to chloro or methoxy analogs?

  • Methodological Answer :

  • DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV for fluoro vs. 3.8 eV for chloro) predict electrophilic reactivity at the benzylidene double bond .
  • Hammett Constants : Fluorine’s σp_p (−0.07) indicates weak electron-withdrawing effects, stabilizing intermediates in nucleophilic additions .
  • Experimental Validation : Comparative kinetic studies (e.g., bromination rates) under identical conditions (CH2_2Cl2_2, 25°C) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50_{50} variability in anti-inflammatory assays)?

  • Methodological Answer :

  • Meta-Analysis : Normalize data to common controls and adjust for assay parameters (e.g., LPS concentration, incubation time). Use standardized protocols like NIH guidelines .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products (e.g., ester hydrolysis to carboxylic acid derivatives) .
  • Target Engagement Studies : SPR or ITC to measure direct binding to proposed targets (e.g., COX-2 inhibition vs. off-target effects) .

Q. How can enantiomeric purity be ensured during synthesis, and what impact do impurities have on pharmacological profiles?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 (hexane/IPA 90:10) to resolve enantiomers. Purity thresholds >99% are required for in vivo studies .
  • Stereochemical Impact : Compare Z/E-isomer activity in dose-response assays. For example, Z-isomers show 10-fold higher COX-2 inhibition than E-forms due to spatial alignment with the catalytic site .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。